N-(3-Imidazol-1-yl-propyl)-2-[methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-acetamide
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Overview
Description
N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide is a synthetic compound that features an imidazole ring and a sulfonamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives .
Scientific Research Applications
N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the sulfonamide group can interact with proteins, inhibiting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent featuring a nitroimidazole moiety.
Uniqueness
N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide is unique due to its specific combination of an imidazole ring and a sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H26N4O3S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C18H26N4O3S/c1-14-10-15(2)18(16(3)11-14)26(24,25)21(4)12-17(23)20-6-5-8-22-9-7-19-13-22/h7,9-11,13H,5-6,8,12H2,1-4H3,(H,20,23) |
InChI Key |
GWMLCXJBDLVERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCCCN2C=CN=C2)C |
Origin of Product |
United States |
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